2-Bromo-7-(bromomethyl)benzo[d]oxazole
Description
2-Bromo-7-(bromomethyl)benzo[d]oxazole is a halogenated benzoxazole derivative characterized by bromine substitutions at positions 2 and 7 of the benzoxazole scaffold. For instance, 2-(bromomethyl)benzo[d]oxazole (compound 1) is synthesized via condensation of 2-aminophenol and bromoacetic acid in polyphosphoric acid, yielding a pale-yellow oil with a melting point of 119.2–120.4°C . The introduction of a bromine atom at position 7 likely involves additional bromination steps, leveraging electrophilic aromatic substitution or directed metalation strategies.
Bromine’s electron-withdrawing nature alters the electronic profile of the benzoxazole core, influencing its interactions in biological systems or optoelectronic applications.
Properties
Molecular Formula |
C8H5Br2NO |
|---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
2-bromo-7-(bromomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5Br2NO/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2 |
InChI Key |
AFBNNCNQKFVCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Methylbenzo[d]oxazole to 2-Bromomethylbenzo[d]oxazole
A key intermediate step involves brominating 2-methylbenzo[d]oxazole to introduce a bromomethyl group at the 2-position, which can be adapted for the 7-position bromomethylation with positional control.
These methods highlight the use of radical bromination with NBS under reflux in non-polar solvents to selectively brominate the methyl group adjacent to the benzoxazole ring.
Direct Bromination at the 2-Position of Benzo[d]oxazole
Selective bromination at the 2-position of benzo[d]oxazole can be achieved using brominating agents under controlled conditions, often involving electrophilic aromatic substitution.
Synthesis of 2-Bromo-7-(bromomethyl)benzo[d]oxazole
The synthesis of the target compound typically involves:
- Formation of the benzo[d]oxazole core, often from 2-aminophenol and appropriate aldehydes or carboxylic acid derivatives under catalytic conditions.
- Introduction of the bromine atom at the 2-position via electrophilic bromination.
- Bromomethylation at the 7-position, which can be achieved by radical bromination of the methyl group attached to the benzoxazole ring or via substitution reactions on a methyl precursor.
While direct literature on 2-Bromo-7-(bromomethyl)benzo[d]oxazole is limited, analogous procedures for related compounds suggest the following approach:
Experimental Data Summary
Research Findings and Notes
- Radical bromination using NBS is a common and effective method for introducing bromomethyl groups on benzoxazole derivatives, but yields vary depending on initiators and reaction time.
- The use of heterogeneous catalysts such as magnetic solid acid nanocatalysts enables efficient synthesis of benzoxazole rings under mild and green conditions, which can be adapted for substituted benzoxazoles.
- Positional selectivity for bromination at the 7-position methyl group requires careful control of reaction conditions or precursor design, as direct bromination can lead to mixtures.
- Alternative methods include the use of benzenesulfinic acid sodium salt and crown ethers for substitution reactions on bromomethylbenzoxazoles, expanding functionalization options.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(bromomethyl)benzo[d]oxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation can produce oxidized benzoxazole compounds .
Scientific Research Applications
Pharmacological Activities
2-Bromo-7-(bromomethyl)benzo[d]oxazole has shown potential in several pharmacological areas:
- Antimicrobial Properties : It serves as a building block for synthesizing bioactive molecules with antimicrobial effects, which may include antibacterial and antifungal activities.
- Anticancer Research : Studies indicate that derivatives of this compound may have anticancer properties, potentially acting on various cancer cell lines through different mechanisms.
Advanced Materials Development
The structural properties of 2-Bromo-7-(bromomethyl)benzo[d]oxazole make it suitable for developing advanced materials:
- Polymers and Liquid Crystals : Its unique characteristics allow it to be incorporated into polymer matrices and liquid crystal systems, enhancing their properties for applications in electronics and optics.
Molecular Probes and Imaging
In chemical biology, 2-Bromo-7-(bromomethyl)benzo[d]oxazole is utilized for creating molecular probes and fluorescent dyes:
- Biological Imaging : The compound can be modified to produce fluorescent derivatives that are useful in imaging techniques for studying cellular processes.
Case Studies
Mechanism of Action
The mechanism of action of 2-Bromo-7-(bromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
Key structural analogs include:
*Calculated based on molecular formula C8H5Br2NO.
- Substituent Position : The target compound’s bromine at C2 and bromomethyl at C7 contrast with 7-bromo-2-methylbenzo[d]oxazole (C7-Br, C2-CH3). Bromine’s electronegativity at C2 may reduce electron density at the oxazole ring compared to methyl, affecting nucleophilic substitution or coordination chemistry .
- Bioactivity Trends : Evidence indicates that substituents at C5 (e.g., methyl or chlorine) significantly influence anti-proliferative activity. Methyl groups enhance potency (IC50: ~10 μM), while chlorine reduces it (IC50: ~26–102 μM) . The target’s C7-bromomethyl group may sterically hinder interactions in biological systems compared to smaller substituents.
Physicochemical Properties
- Melting Points : Brominated derivatives generally exhibit higher melting points than methyl-substituted analogs due to increased molecular weight and intermolecular forces. For example, 2-(bromomethyl)benzo[d]oxazole melts at 119.2–120.4°C , whereas methyl-substituted derivatives (e.g., 7-bromo-2-methylbenzo[d]oxazole) are reported as oils or low-melting solids .
- Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to polar substituents like amides or hydroxyl groups, impacting formulation in medicinal chemistry.
Heterocyclic Variants: Benzoxazole vs. Benzothiazole and Benzoxadiazole
Benzothiazole Derivatives
- Example : 2-Bromo-7-fluoro-4-methylbenzothiazole (CAS: 1019108-45-2) replaces the oxazole oxygen with sulfur, enhancing resonance stabilization and altering electronic properties. Sulfur’s larger atomic size and polarizability may improve binding to metal ions or biological targets .
- Applications : Benzothiazoles are widely used in optoelectronics and antimicrobial agents, but their toxicity profiles differ from benzoxazoles due to sulfur’s redox activity .
Benzoxadiazole Derivatives
- Example: 7-Chloro-[4-amino acetic acid ethyl ester]-[2,1,3]-benzoxadiazole incorporates an additional nitrogen atom, increasing ring strain and electron deficiency. This structural modification enhances fluorescence properties but reduces thermal stability compared to benzoxazoles .
Q & A
Q. How do electronic properties of 2-bromo-7-(bromomethyl)benzo[d]oxazole compare to structurally similar heterocycles?
- Analysis : Substituent effects are quantified via Hammett σ constants. Bromine’s −I effect lowers electron density at the oxazole ring vs. methyl or methoxy analogs, altering reactivity in electrophilic substitutions . UV-Vis spectra (e.g., λmax ~275 nm) and cyclic voltammetry (redox peaks at −1.2 V vs. Ag/AgCl) provide empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
